Fti 276 is a potent, cell-permeable peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of Ras family proteins. It is designed to mimic the C-terminal CAAX motif of K-Ras4B, enabling it to competitively inhibit the farnesylation required for Ras membrane localization and downstream signaling. With an in-vitro IC50 for human FTase in the picomolar to low nanomolar range, it serves as a high-potency tool for investigating Ras-dependent cellular processes and oncogenic signaling. Its direct precursor relationship with the methyl ester prodrug Fti 277 makes comparative analysis of their distinct cellular activities a key procurement consideration.
Substituting Fti 276 with its methyl ester prodrug, Fti 277, is a common but potentially confounding decision. While Fti 277 is designed for enhanced cell permeability, this structural change results in significantly different potencies for inhibiting H-Ras versus K-Ras processing in whole cells. Fti 277 is approximately 100-fold more potent against H-Ras processing (IC50 ≈ 0.1 µM) than K-Ras processing (IC50 ≈ 10 µM). This differential activity means the two compounds are not functionally interchangeable; the choice between them directly impacts experimental outcomes, particularly in studies aiming to distinguish between Ras isoform-specific signaling pathways. Procuring Fti 276 is necessary when the specific activity profile of the parent compound, rather than the prodrug, is required for reproducible results.
Fti 276 demonstrates a clear and quantifiable selectivity for farnesyltransferase (FTase) over the closely related enzyme geranylgeranyltransferase I (GGTase I). In enzymatic assays, Fti 276 inhibits FTase with an IC50 of 0.5 nM, while its inhibition of GGTase I is 100-fold weaker, with an IC50 of 50 nM. This 100-fold selectivity window is a critical performance differentiator compared to less selective or dual-activity inhibitors.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 0.5 nM (vs. Farnesyltransferase) |
| Comparator Or Baseline | Geranylgeranyltransferase I (GGTase I): 50 nM |
| Quantified Difference | 100-fold more selective for FTase |
| Conditions | In vitro enzymatic assay |
This allows researchers to specifically probe farnesylation-dependent pathways with minimal confounding effects from the inhibition of geranylgeranylation, ensuring clearer data interpretation.
Fti 276 exhibits exceptionally high potency against FTase in direct enzymatic assays, with a reported IC50 value of 500 pM (0.5 nM). This level of potency is significantly greater than that of many other experimental farnesyltransferase inhibitors, such as L-744,832, which typically displays IC50 values in the low nanomolar range (e.g., 1.3-2.1 µM for growth inhibition in some cell lines, indicating much lower direct enzyme potency). This makes Fti 276 a more efficient and cost-effective choice for biochemical screening and in vitro pathway analysis, as lower concentrations are required to achieve maximal inhibition.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Benchmark FTIs (e.g., L-744,832) typically have IC50 values in the low nanomolar range for enzyme inhibition. |
| Quantified Difference | Sub-nanomolar potency, representing a higher tier of in vitro activity. |
| Conditions | In vitro farnesyltransferase enzymatic assay |
Higher potency reduces the amount of compound needed for experiments and minimizes the risk of off-target effects that can occur at higher concentrations, improving data quality and conserving budget.
Beyond enzymatic assays, Fti 276 has proven effective in cellular contexts. Treatment of NIH 3T3 cells transformed with the Ras oncogene at 20 µM effectively inhibits oncogenic signaling. Furthermore, its use in vivo led to a dose-dependent inhibition of Ras processing within tumors, directly correlating with the suppression of tumor growth. This confirmation of cellular and in vivo activity is a critical procurement checkpoint, as not all potent enzyme inhibitors are effective in complex biological systems. For example, the inhibitor Chaetomellic acid A is potent in vitro (IC50 = 55 nM) but inactive in whole cells.
| Evidence Dimension | Inhibition of Oncogenic Signaling and Ras Processing |
| Target Compound Data | Effective at 20 µM in NIH 3T3 cells; dose-dependent inhibition of Ras processing in vivo. |
| Comparator Or Baseline | Compounds like Chaetomellic acid A, which are potent in vitro but lack cellular activity. |
| Quantified Difference | Confirmed cellular and in vivo target engagement and efficacy. |
| Conditions | NIH 3T3 cells transformed with Ras oncogene; Nude mouse xenograft models. |
This provides confidence that the compound can penetrate cells and engage its target to produce a measurable biological effect, justifying its use in more complex and costly cellular or animal studies.
For studies requiring the specific inhibition of protein farnesylation without significantly affecting geranylgeranylation. The 100-fold selectivity of Fti 276 for FTase over GGTase I allows for precise dissection of signaling pathways dependent on farnesylated proteins like H-Ras and N-Ras.
As a high-potency reference standard in biochemical assays. Its sub-nanomolar IC50 provides a robust positive control for screening campaigns aimed at discovering new FTase inhibitors or for kinetic studies of the enzyme.
For use in cell-based models where blocking Ras processing is the primary goal. Its demonstrated ability to inhibit oncogenic signaling and suppress growth in Ras-transformed cells makes it a suitable tool for studying mechanisms of Ras dependency and resistance.
In preclinical studies to validate FTase as a therapeutic target. Fti 276's proven efficacy in selectively blocking the growth of tumors with Ras mutations in animal models provides a strong rationale for its use in foundational target validation experiments.